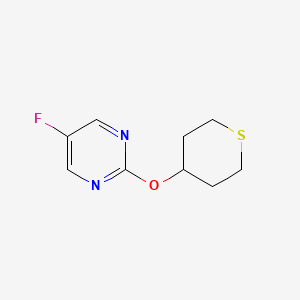

5-Fluoro-2-(thian-4-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Fluoro-2-(thian-4-yloxy)pyrimidine involves several steps. One method involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This compound can also be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(thian-4-yloxy)pyrimidine is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorine atom and a thian-4-yloxy group attached to the pyrimidine ring.Chemical Reactions Analysis

Fluorinated pyrimidines, such as 5-Fluoro-2-(thian-4-yloxy)pyrimidine, have unique chemical properties due to the presence of fluorine. The high electronegativity of fluorine and its low propensity to engage in hydrogen bond formation contribute to these properties . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .Scientific Research Applications

Cancer Treatment

5-FuTP is closely related to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. It inhibits thymidylate synthase (TS), an enzyme essential for DNA synthesis. By disrupting DNA replication, 5-FuTP selectively targets rapidly dividing cancer cells. Researchers continue to explore its efficacy in personalized cancer treatment .

Aggregation-Induced Emission Enhancement (AIEE) Properties

While not directly related to cancer treatment, pyrrolo[1,2-a]pyrimidines (a class including 5-FuTP) exhibit unexpected AIEE properties. These properties have applications in materials science and fluorescence-based sensing .

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-2-(thian-4-yloxy)pyrimidine is not mentioned in the search results, fluorinated pyrimidines in general are known to inhibit RNA- and DNA-modifying enzymes . For example, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, inhibits thymidylate synthase (TS) and other enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Future Directions

properties

IUPAC Name |

5-fluoro-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZCWWWYVMKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(thian-4-yloxy)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)